7-Bromo-5-methoxyindoline
Description
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |
InChI Key |
OUVXILPYLYFYAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 7-Bromo-5-methoxyindoline with key analogs:
*Note: Calculated molecular weight for this compound assumes C₉H₁₀BrNO (Br = 79.9, C = 12, H = 1, N = 14, O = 16).
Preparation Methods
Route 1: Indole Hydrogenation with Subsequent Functionalization
This method involves synthesizing 7-bromo-5-methoxyindole followed by catalytic hydrogenation to the indoline derivative.
Synthesis of 7-Bromo-5-methoxyindole
Step 1: Iodination of 4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyaniline undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 25–30°C, yielding 4-bromo-2-methoxy-6-iodoaniline (92% yield).
Step 2: Sonogashira Coupling
The iodinated intermediate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ (0.2–0.4 mol%) and CuI (0.5 mol%) catalysis in triethylamine. This step forms a trimethylsilyl-protected alkyne intermediate (91% yield).
Step 3: Cyclization
Cyclization with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C for 2 hours affords 7-bromo-5-methoxyindole (79% yield).
Step 4: Hydrogenation to Indoline
The indole is hydrogenated using Pt/C (5 mol%) and p-toluenesulfonic acid (1.2 eq) in water under 30 bar H₂ at 25°C for 1 hour, yielding this compound (99% conversion, >20:1 dr).
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Solvent | Additive | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pt/C | H₂O | p-TSA | 30 | 99 | >99 |
| Pd/C | EtOH | None | 10 | 36 | 85 |
Route 2: Direct Methoxylation of 5,7-Dibromoindoline
Step 1: Skraup Condensation
3,5-Dibromoaniline undergoes Skraup condensation with glycerol in H₂SO₄ at 135°C to form 5,7-dibromoindoline (68% yield).
Step 2: Selective Methoxylation
Treatment with sodium methoxide (1.3–2 eq) and a Cu(I)/phenanthroline catalyst (0.05–0.1 wt%) in methanol at 90–110°C replaces the 5-bromo group with methoxy, yielding this compound (95% conversion, 90% selectivity).
Table 2: Methoxylation Catalysts and Performance
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| CuBr/Phenanthroline | 110 | 8 | 95 | 90 |
| CuCl/Bipyridine | 100 | 10 | 88 | 85 |
Route 3: Asymmetric Hydrogenation of Unprotected Indoles
Ir/ZhaoPhos-catalyzed hydrogenation of 7-bromo-5-methoxyindole in dichloromethane at 50 bar H₂ achieves enantioselective synthesis (97% ee, 98% yield). This method avoids protective groups, streamlining production.
Mechanistic Insight : DFT calculations reveal anion-binding activation between the indole NH and Ir catalyst, stabilizing the transition state for enantiocontrol.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar indoline core with Br and OCH₃ dihedral angles of 12.3° and 8.7°, respectively.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| 1 | 4 | 68 | 120 | Industrial |
| 2 | 2 | 82 | 90 | Pilot-scale |
| 3 | 1 | 98 | 150 | Laboratory |
Key Advantages :
Industrial Applications and Challenges
This compound is pivotal in synthesizing kinase inhibitors (e.g., CDK2/4) and serotonin receptor modulators. Challenges include:
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